Nicotinate mononucleotide

Description

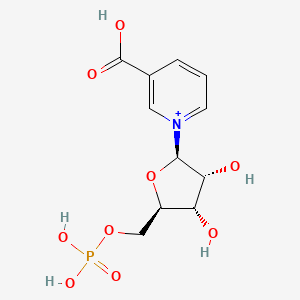

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO9P+ |

|---|---|

Molecular Weight |

336.21 g/mol |

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylic acid |

InChI |

InChI=1S/C11H14NO9P/c13-8-7(5-20-22(17,18)19)21-10(9(8)14)12-3-1-2-6(4-12)11(15)16/h1-4,7-10,13-14H,5H2,(H2-,15,16,17,18,19)/p+1/t7-,8-,9-,10-/m1/s1 |

InChI Key |

JOUIQRNQJGXQDC-ZYUZMQFOSA-O |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)O |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)O |

physical_description |

Solid |

Synonyms |

nicotinate mononucleotide nicotinic acid mononucleotide nicotinic acid ribonucleotide |

Origin of Product |

United States |

Scientific Research Applications

Synthetic Biology and Biotechnology

1.1. Metabolic Pathway Optimization

NMN serves as a non-natural cofactor in metabolic engineering, enhancing the yields of valuable bioproducts. For instance, a study demonstrated that the production of lactic acid by Escherichia coli increased by 25% when NMN-dependent enzymes were utilized, optimizing substrate fluxes and energy utilization .

1.2. Synthesis of Novel Products

Researchers have engineered pathways in Saccharomyces cerevisiae to synthesize unnatural alcohol derivatives using NMN as a cofactor. This approach led to the production of high-value compounds, such as branched-chain alcohols, which are essential in pharmaceuticals and fragrances .

1.3. Biocatalysis Applications

NMN-dependent enzymatic systems are explored for synthesizing optically pure compounds critical in drug production. These systems improve yields and reduce by-products, making them particularly beneficial for anti-aging compounds and NAD+-boosting drugs .

Pharmaceutical Applications

2.1. Therapeutic Development

NMN plays a pivotal role in therapies targeting NAD+ metabolism, especially in neurodegenerative disorders and metabolic syndromes. Studies indicate that NMN supplementation can enhance mitochondrial function and potentially mitigate age-related decline .

2.2. Clinical Trials

A randomized clinical trial involving 80 middle-aged adults assessed the efficacy of NMN supplementation on NAD+ levels and physical performance. Results showed significant increases in blood NAD+ concentrations with doses up to 900 mg daily, alongside improvements in walking distance and general health assessments .

Industrial Applications

3.1. Biofuel Production

NMN is utilized to optimize biomass conversion into biofuels by enhancing enzymatic pathways for fermentable sugar production from lignocellulosic materials. This process not only improves efficiency but also promotes sustainable biofuel generation through milder operational conditions .

3.2. Sugar Modifications

In glycosylation pathways, NMN facilitates selective modifications of sugars, enabling the synthesis of rare glycosylated products essential for various industrial applications .

Case Studies

Comparison with Similar Compounds

Structural and Metabolic Differences

NAMN is distinguished from structurally related compounds by its nicotinic acid backbone (carboxylic acid group at position 3) compared to the nicotinamide backbone (amide group at position 3) in NMN. This difference dictates their roles in distinct metabolic pathways:

- NAMN : Central to the Preiss-Handler pathway , converting dietary nicotinic acid into NAD$^+$.

- NMN : A precursor in the salvage pathway , recycling nicotinamide into NAD$^+$.

- Nicotinamide Riboside (NR) : A nucleoside converted to NMN via nicotinamide riboside kinases (NRKs) .

Table 1: Structural and Metabolic Comparison

| Compound | Core Structure | Metabolic Pathway | Key Enzyme(s) | Physiological Role |

|---|---|---|---|---|

| NAMN | Nicotinic acid | Preiss-Handler | NAPRT, NNAT | De novo NAD$^+$ synthesis |

| NMN | Nicotinamide | Salvage pathway | NMNAT | NAD$^+$ precursor |

| NR | Nicotinamide + ribose | Salvage pathway | NRK | NMN precursor |

| Nicotinic Acid (NA) | Free carboxylic acid | Preiss-Handler | NAPRT | NAMN precursor |

NAMN in the Preiss-Handler Pathway

NAPRT catalyzes the conversion of nicotinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into NAMN .

NNAT adenylates NAMN to form nicotinic acid adenine dinucleotide (NaAD), which is subsequently amidated to NAD$^+$ .

NMN in the Salvage Pathway

Nicotinamide is converted to NMN via nicotinamide phosphoribosyltransferase (NAMPT).

NMN is adenylated by NMNAT to form NAD$^+$ .

Preparation Methods

Coupled Metabolic Engineering and Biocatalytic Cascades

A landmark study demonstrated the coupling of engineered Escherichia coli strains with a biocatalytic cascade to produce NaMN from xylose. In Module 1, E. coli MG1655 ΔtktA ΔtktB ΔptsG metabolized xylose to generate D-ribose extracellularly. Module 2 utilized a cascade of EcRbsK (ribokinase), EcPRPS (phosphoribosyl pyrophosphate synthetase), and CpNAMPT (nicotinamide phosphoribosyltransferase) to convert D-ribose to NaMN. The addition of CHU0107 (adenylate kinase) and EcPPase (pyrophosphatase) mitigated feedback inhibition by ADP and pyrophosphate, achieving an 84% yield from 1 mM D-ribose.

Protein Engineering for Enhanced Enzyme Activity

Recent advancements in enzyme engineering have addressed limitations in catalytic efficiency. Ribose-phosphate diphosphokinase (PRS) and NAMPT were subjected to mutagenesis, resulting in PRS-H150Q and NAMPT-Y15S mutants with 334% and 57% higher activity, respectively. The inclusion of pyrophosphatase further improved yields by degrading inhibitory pyrophosphate, enabling a 56.86-fold increase in NaMN production (8.10 g/L) compared to stepwise synthesis.

Chemical Synthesis: Phosphorylation and Purification Strategies

Chemical methods remain pivotal for large-scale NaMN production, offering reproducibility and scalability despite environmental concerns.

Alkaline Phosphorylation of Nicotinamide Riboside

A patented method outlines the phosphorylation of nicotinamide riboside (NR) using sodium or potassium metaphosphate under alkaline conditions (pH 8–10, 25–50°C). The reaction produces nicotinamide mononucleotide salt, which is acidified to pH 3–5 to yield β-NaMN. Critical to this process is the use of sodium trimetaphosphate (≥68% P₂O₅ content), ensuring efficient phosphate transfer.

Purification via Membrane Filtration and Ion Exchange

Post-synthesis purification involves protein membrane filtration (30–50 kDa cutoff), high-pressure desalting with 8040 nanofiltration membranes, and anion exchange chromatography using 201×7 resin. Elution with 0.003M HCl and crystallization in methanol/ethanol mixtures achieves >95% purity, with residual salts reduced to <0.1%.

Microbial Fermentation: Bacterial and Fructophilic Pathways

Microbial fermentation exploits natural NAD⁺ biosynthesis pathways, offering a renewable route to NaMN production.

Bacillus ammoniagenes and Adenine Modulation

Early studies using Bacillus ammoniagenes demonstrated NaMN accumulation (0.8–1.5 mg/L) in media supplemented with nicotinic acid. However, adenine addition shifts metabolic flux toward NAD⁺, reducing NaMN yields. This regulatory effect underscores the importance of precursor balancing in fermentation design.

Fructobacillus spp. and Fructose-Induced Accumulation

Screening of fructophilic lactic acid bacteria identified Fructobacillus strains capable of intracellular NaMN and NR production. Anaerobic cultivation with D-fructose as an electron acceptor enhanced intracellular NMN levels, though extracellular secretion remained negligible. Genomic analysis implicated nicotinamide phosphoribosyltransferase (NAMPT), a rare enzyme in microbes, as a key catalyst.

Comparative Analysis of Synthesis Methods

Table 1: Key Parameters of NaMN Preparation Methods

Q & A

Q. What are the primary biosynthetic pathways for nicotinate mononucleotide (NMN) in mammalian systems, and how can researchers experimentally distinguish between them?

NMN is synthesized via the Preiss-Handler pathway (using nicotinate) and the salvage pathway (using nicotinamide). To distinguish between these pathways, researchers employ isotopic labeling (e.g., -nicotinate vs. -nicotinamide) combined with LC-MS/MS quantification of intermediates. Knockout models of key enzymes (e.g., nicotinate phosphoribosyltransferase [NaPRT] or nicotinamide riboside kinase [NRK]) can further validate pathway contributions .

Q. Which enzymatic systems are most efficient for NMN synthesis in vitro, and how can their activity be optimized?

Recombinant nicotinamide riboside kinase (NRK) paired with ATP regeneration systems (e.g., polyphosphate kinases) enhances NMN yield by maintaining ATP/ADP ratios. Kinetic studies show that adjusting pH (7.5–8.0) and Mg concentration (5–10 mM) optimizes NRK activity. High-throughput screening of mutant enzymes (e.g., via error-prone PCR) can improve catalytic efficiency .

Q. How do researchers address discrepancies in NMN bioavailability data across different experimental models?

Contradictions in bioavailability (e.g., tissue-specific uptake in mice vs. cell cultures) are resolved by standardizing administration routes (oral vs. intravenous) and using stable isotope tracers to track NMN metabolism. Meta-analyses of pharmacokinetic parameters (e.g., , ) across studies help identify confounding variables like gut microbiota interactions .

Advanced Research Questions

Q. What methodologies are used to investigate NMN's role in mitigating oxidative stress in hyperosmolar environments, and how can conflicting results be reconciled?

Studies using renal tubular cells under hyperosmotic conditions reveal NMN’s NAD+-dependent activation of sirtuins (e.g., SIRT1), which deacetylate FOXO3a to enhance antioxidant gene expression. Discrepancies in efficacy (e.g., cell type-specific responses) are analyzed via RNA-seq to identify compensatory pathways (e.g., Nrf2 activation) and validated with CRISPR-Cas9 knockouts .

Q. How can computational modeling improve the design of NMN biosynthesis inhibitors for antimicrobial applications?

Molecular dynamics simulations of This compound Adenylyltransferase (NMNAT) reveal allosteric binding sites for inhibitors (e.g., novobiocin derivatives). Docking studies coupled with free-energy perturbation calculations predict binding affinities, while cryo-EM structures guide rational mutagenesis to evade bacterial resistance mechanisms .

Q. What experimental models best capture NMN’s neuroprotective effects against β-amyloid toxicity, and what are their limitations?

Transgenic Caenorhabditis elegans expressing human β-amyloid and murine hippocampal slice cultures are used to assess NMN’s impact on synaptic plasticity (e.g., LTP measurement). Limitations include species-specific NAD+ metabolism; human iPSC-derived neurons with APP mutations provide more translational relevance but require longer-term cultures .

Q. How do researchers ensure methodological rigor when quantifying NAD+ levels in NMN supplementation studies?

NAD+ quantification via LC-MS/MS with internal standards (e.g., -NAD+) minimizes matrix effects. Parallel measurement of degradation products (e.g., nicotinamide) and normalization to tissue protein content control for preanalytical variability. Single-cell NAD+ imaging (e.g., using genetically encoded biosensors) resolves heterogeneity in tissue samples .

Q. What strategies validate the extrapolation of NMN-mediated lifespan extension in model organisms to human aging?

Cross-species comparisons of NAD+ flux (via -tracer studies) and multi-omics profiling (epigenomic, metabolomic) identify conserved pathways (e.g., mitochondrial biogenesis). Clinical trials integrate surrogate endpoints like muscle NAD+ levels and physical performance metrics, but longitudinal aging cohorts remain critical for causal inference .

Methodological and Ethical Considerations

Q. What ethical guidelines govern preclinical NMN research involving animal models?

Compliance with NIH guidelines (e.g., ARRIVE 2.0) mandates detailed reporting of housing conditions, randomization, and blinding. For aging studies, justification of sample size (via power analysis) and humane endpoints (e.g., frailty scoring) are required to minimize attrition bias .

Q. How can researchers optimize NMN stability in cell culture media for long-term experiments?

NMN degradation (via hydrolysis to nicotinamide) is mitigated by preparing fresh media daily or using stabilized analogs (e.g., NMN-CH ester). LC-MS monitoring of media NAD+ levels every 24 hours ensures dose consistency, while antioxidant additives (e.g., ascorbate) reduce reactive oxygen species-mediated breakdown .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.